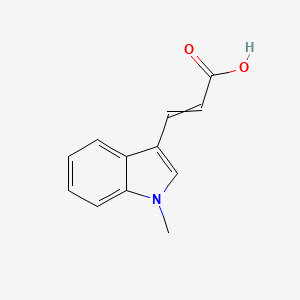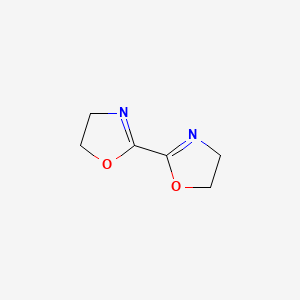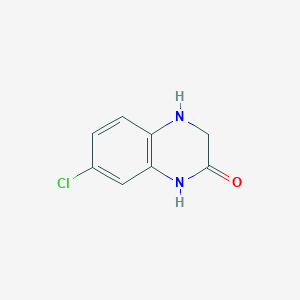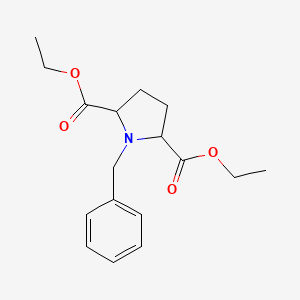
(2-(Methylamino)phenyl)methanol
説明
“(2-(Methylamino)phenyl)methanol” is a chemical compound with the CAS Number: 29055-08-1 . It has a molecular weight of 137.18 and its IUPAC name is [2-(methylamino)phenyl]methanol .
Molecular Structure Analysis
The InChI code for “(2-(Methylamino)phenyl)methanol” is 1S/C8H11NO/c1-9-8-5-3-2-4-7(8)6-10/h2-5,9-10H,6H2,1H3 . It contains a total of 21 bonds; 10 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic), 1 hydroxyl group, and 1 primary alcohol .Physical And Chemical Properties Analysis
“(2-(Methylamino)phenyl)methanol” is stored at a temperature of 4 degrees Celsius .科学的研究の応用
Reaction Applications
- Synthesis of Complex Organic Compounds : (2-(Methylamino)phenyl)methanol is involved in the formation of complex organic structures. For example, the reaction of 2-aminobenzohydrazides with Schiff bases in methanol, followed by KMnO4 oxidation, leads to the formation of 3-benzylideneamino-4(3H)-quinazolinones and 2-[2-(methylamino)phenyl]-5-aryl-1,3,4-oxadiazoles, which are significant in organic chemistry due to their complex structure and potential applications (P. Reddy, C. K. Reddy, & P. Reddy, 1986).
Methanol Utilization in Chemical Synthesis
- N-Methylation of Amines : Methanol is used as a C1 synthon and H2 source for selective N-methylation of amines, including the synthesis of pharmaceutical agents like venlafaxine and imipramine. This showcases methanol's role as a versatile reagent in the modification of amine structures (Naina Sarki et al., 2021).
- Selective N-Formylation and N-Methylation Using Methanol : Methanol's role in C1 functionalization of primary amines, leading to N-formylation, N-methylation, and N,N-formylmethylation, is significant. This involves the dehydrogenation of methanol with a ruthenium-based catalyst and is crucial for the creation of N-methyl secondary amine structures (Geunho Choi & S. Hong, 2018).
Photochemical Behavior
- Photochemical Isomerization and Phototransposition : The photochemical behavior of certain derivatives in methanol, like the ring photoisomerization of 3-amino-(or 3-methylamino-) 5-aryl-1,2,4-oxadiazoles to 1,3,4-oxadiazoles, highlights the role of methanol in facilitating photochemical reactions that lead to structural changes in organic compounds (S. Buscemi et al., 1988).
Methanol in Industrial and Biological Applications
- Methanol in Industrial Chemical Synthesis : Methanol is a fundamental building block in industrial chemistry, used in the production of various complex chemical structures like acetic acid, methyl tertiary butyl ether, and methylamine. Its role in CO2 conversion and hydrogen storage emphasizes its environmental and industrial significance (F. Dalena et al., 2018).
- Methanol in Biotechnological Applications : Methanol-based industrial biotechnology leverages methylotrophic bacteria for the production of fine and bulk chemicals. The bioprocess technology using these bacteria illustrates methanol's potential as an alternative carbon source in biotechnological applications (J. Schrader et al., 2009).
- Methanol as a Feedstock for Microbial Engineering : Engineering microbial systems like Escherichia coli to convert methanol into valuable metabolites represents a significant advance in utilizing methanol as a substrate for biotechnological production. This approach highlights methanol's potential in the sustainable production of specialty chemicals (W. B. Whitaker et al., 2017).
Safety and Hazards
特性
IUPAC Name |
[2-(methylamino)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-9-8-5-3-2-4-7(8)6-10/h2-5,9-10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIBBLPQTVLYKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80304396 | |
| Record name | Benzenemethanol, 2-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Methylamino)phenyl)methanol | |
CAS RN |
29055-08-1 | |
| Record name | Benzenemethanol, 2-(methylamino)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165606 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanol, 2-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(methylamino)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [2-(Methylamino)phenyl]methanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38SPE8SY6A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (2-(methylamino)phenyl)methanol catalyze the C–H arylation of unactivated arenes? What is the proposed mechanism?
A1: (2-(Methylamino)phenyl)methanol acts as an organocatalyst in the presence of potassium tert-butoxide (tBuOK) to enable the C–H arylation of unactivated arenes with aryl iodides. The proposed mechanism involves several key steps []:
Q2: What role does potassium tert-butoxide (tBuOK) play in this reaction?
A2: tBuOK serves as a strong base in this reaction. It is essential for the activation of the catalyst, (2-(methylamino)phenyl)methanol, through hydrogen bonding []. This interaction increases the nucleophilicity of tBuOK, making it capable of initiating the single-electron transfer to the aryl iodide and generating the reactive aryl radical. Experiments using 18-crown-6 to sequester potassium ions highlighted the importance of the potassium cation in this activation process [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Diethyl 2-[(2,5-dichloroanilino)methylene]malonate](/img/structure/B1346433.png)



